Nadolol - 1403-22-1

Nadolol

Catalog Number: EVT-1184067
CAS Number: 1403-22-1
Molecular Formula: C17H27NO4
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nadolol is a non-selective beta-adrenergic antagonist with antihypertensive and antiarrhythmic activities. Nadolol competitively blocks beta-1 adrenergic receptors located in the heart and vascular smooth muscle, inhibiting the activities of the catecholamines epinephrine and norepinephrine and producing negative inotropic and chronotropic effects. This agent exhibits antiarrhythmic activity via the impairment of atrioventricular (AV) node conduction and a corresponding reduction in sinus rate. In the kidney, inhibition of the beta-2 receptor within the juxtaglomerular apparatus results in the inhibition of renin production and a subsequent reduction in angiotensin II and aldosterone levels, thus inhibiting angiotensin II-dependent vasoconstriction and aldosterone-dependent water retention.
Nadolol is a nonselective beta-adrenergic receptor blocker that is widely used for the therapy of hypertension, angina pectoris and vascular headaches. Nadolol has yet to be convincingly associated with clinically apparent liver injury.
Nadolol, also known as corgard or solgol, belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. Nadolol is a drug which is used in cardiovascular disease to treat arrhythmias, angina pectoris, and hypertension. Nadolol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Nadolol has been detected in multiple biofluids, such as urine and blood. In humans, nadolol is involved in the nadolol action pathway.
Source and Classification

Nadolol is synthesized from various chemical precursors through multiple synthetic pathways. It falls under the category of beta-blockers, which are widely utilized in cardiovascular medicine to manage conditions such as hypertension, angina pectoris, and heart failure. The compound exhibits anti-arrhythmic properties and is also used for migraine prophylaxis .

Synthesis Analysis

Methods and Technical Details

The synthesis of nadolol can be accomplished through several methods. One notable process involves the reaction of specific intermediates in a controlled environment to yield high purity nadolol. A typical synthetic route includes:

  1. Formation of Intermediate: The initial step involves the reaction of 1-(2,3-epoxypropoxy)-5,8-dihydronaphthalene with tert-butylamine under high-pressure conditions.
  2. Cis Hydroxylation: The resulting compound undergoes cis hydroxylation using wet acetic acid and silver iodide.
  3. Hydrolysis and Hydrogenation: The acetoxy iodide formed is hydrolyzed with a base and subjected to catalytic hydrogenation to produce crude nadolol .

This method emphasizes the avoidance of high-pressure reactors and isolation of intermediates to streamline production while achieving over 99% purity .

Molecular Structure Analysis

Structure and Data

Nadolol's structure features a naphthalene ring system with multiple functional groups including a tert-butylamino group and a hydroxypropoxy chain. The stereochemistry is critical as it possesses four cis isomers that contribute to its pharmacological activity.

  • Molecular Structure:
    • Chemical Formula: C17H27NO4
    • Molecular Weight: 309.41 g/mol
    • Stereoisomers: Contains four cis isomers that exhibit varying biological activities .
Chemical Reactions Analysis

Reactions and Technical Details

Nadolol can participate in various chemical reactions typical for beta-blockers, including:

  • Reactions with Acids: Formation of salts with mineral acids.
  • Hydroxylation Reactions: Modification of the hydroxy groups under specific conditions.
  • Enantiomeric Separation: Techniques such as high pH reversed-phase chromatography have been developed for separating nadolol racemates into pure enantiomers, enhancing its therapeutic efficacy .
Mechanism of Action

Nadolol functions primarily by blocking beta-adrenergic receptors in the heart and vascular smooth muscle. This action leads to:

  • Decreased Heart Rate: Reduces cardiac output by inhibiting the effects of adrenaline.
  • Lowered Blood Pressure: By decreasing heart rate and contractility, it effectively lowers blood pressure.
  • Anti-arrhythmic Effects: Stabilizes cardiac rhythm by preventing excessive sympathetic stimulation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Slightly soluble in water; more soluble in organic solvents like ethanol.

Chemical Properties

  • pKa Value: Approximately 9.0, indicating its basic nature.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture .
Applications

Nadolol has several scientific uses beyond its primary role in treating hypertension:

  • Cardiovascular Research: Investigated for its effects on heart function in various animal models.
  • Pharmacokinetic Studies: Used to study drug absorption, distribution, metabolism, and excretion profiles.
  • Synthesis Research: As a model compound for developing new beta-blockers with improved efficacy or reduced side effects .
Introduction to Nadolol: Historical Context and Pharmacological Classification

Discovery and Development of Non-Selective β-Adrenergic Antagonists

The development of beta-adrenergic antagonists represents one of the most significant milestones in 20th century cardiovascular pharmacology. The foundation was laid in 1948 when pharmacologist Raymond Ahlquist first proposed the existence of two distinct types of adrenergic receptors—alpha and beta—based on differential tissue responses to catecholamines [2] [10]. This theoretical framework enabled Sir James Black at Imperial Chemical Industries to systematically pursue compounds that could selectively block beta-adrenergic receptors, leading to the 1962 synthesis of propranolol, the first clinically successful non-selective beta-blocker [10]. Propranolol's success validated the beta-receptor concept and demonstrated the therapeutic potential of beta-adrenergic blockade for angina pectoris and hypertension [2].

Nadolol emerged from subsequent efforts to optimize beta-blocker pharmacology. Patented in 1970 by scientists at Squibb Institute for Medical Research, nadolol was specifically engineered to address limitations of earlier agents, particularly propranolol's short duration of action and significant first-pass metabolism [3] [6]. The compound was designed with a distinctive chemical scaffold featuring additional hydroxyl groups that dramatically enhanced water solubility while eliminating hepatic metabolism as a clearance pathway [5]. These modifications resulted in a beta-blocker with exceptional pharmacokinetic properties, including a prolonged half-life enabling once-daily dosing—a significant advantage over propranolol's multiple daily dosing requirements [3] [7].

Table 1: Evolution of Non-Selective Beta-Blockers

CompoundYear IntroducedKey Chemical FeaturesClinical Advantages
Dichloroisoproterenol1958First partial beta-agonistProof-of-concept for beta-receptor blockade
Pronethalol1962First clinically tested beta-blockerDemonstrated anti-anginal efficacy
Propranolol1964Naphthalene ring structureFirst commercially successful beta-blocker
Nadolol1970Additional hydroxyl groups, polycyclic structureOnce-daily dosing, no hepatic metabolism

Nadolol’s Position in Beta-Blocker Taxonomy: Structural and Functional Distinctiveness

Nadolol belongs to the first generation of beta-adrenergic antagonists, characterized by their non-selective blockade of both beta-1 and beta-2 adrenergic receptors without intrinsic sympathomimetic activity [3] [4]. Chemically designated as rel-(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol, nadolol possesses a unique tetrahydronaphthalene structure with multiple chiral centers that confer distinctive pharmacological properties [5] [6]. Its molecular weight of 309.4 g/mol and chemical formula C₁₇H₂₇NO₄ distinguish it from other beta-blockers in its class [6].

The structural configuration of nadolol imparts exceptional hydrophilic properties, with water solubility of 1.33 mg/mL at pH 7.0 [5]. This hydrophilicity significantly influences its pharmacokinetic behavior and tissue distribution. Unlike lipophilic beta-blockers such as propranolol, nadolol demonstrates minimal penetration of the blood-brain barrier, resulting in fewer central nervous system-related adverse effects [3] [7]. The presence of multiple hydroxyl groups in its polycyclic structure eliminates the need for hepatic metabolism, rendering nadolol unique among beta-blockers as it undergoes no significant biotransformation before excretion [4] [7].

Functionally, nadolol acts as a competitive antagonist at both β1-adrenergic receptors in cardiac tissue and β2-adrenergic receptors in vascular and bronchial smooth muscle [3] [4]. The drug's inverse agonist activity at beta-adrenergic receptors contributes to its efficacy in suppressing basal sympathetic tone beyond simple competitive antagonism [4]. This comprehensive beta-adrenergic blockade results in decreased heart rate, reduced myocardial contractility, and diminished renin release from the juxtaglomerular apparatus [1] [4]. Nadolol's hemodynamic effects manifest as reduced cardiac output and decreased systolic and diastolic blood pressure at rest and during exercise [4].

Table 2: Structural and Pharmacological Comparison of Selected Beta-Blockers

PropertyNadololPropranololTimololPindolol
Chemical ClassTetrahydronaphthalene derivativeNaphthyloxypropanolamineMorpholinylthiadiazoleIndole derivative
β1/β2 SelectivityNon-selectiveNon-selectiveNon-selectiveNon-selective
Intrinsic Sympathomimetic ActivityNoneNoneNoneHigh
Membrane Stabilizing ActivityNoneModerateMinimalMinimal
Lipid Solubility (Log P)Low (0.15)High (3.48)Moderate (1.88)Moderate (1.75)
Protein Binding (%)28-3090-95<1040-50
Elimination Half-life (hours)20-243-64-53-4

Regulatory Milestones: FDA Approval and Global Adoption Patterns

Nadolol received Food and Drug Administration approval on December 10, 1979, becoming the fourth beta-blocker approved in the United States after propranolol, metoprolol, and atenolol [3] [9]. The approval was based on extensive clinical trials demonstrating its efficacy in reducing blood pressure in hypertensive patients and decreasing angina frequency in patients with coronary artery disease [1] [4]. The drug was initially marketed under the brand name Corgard by Bristol-Myers Squibb and quickly gained clinical acceptance due to its favorable once-daily dosing regimen [6] [9].

Globally, nadolol adoption followed distinct regional patterns. In Europe, regulatory approval came later than in the United States, with significant uptake observed in the United Kingdom, Germany, and France during the mid-1980s [6]. Japan approved nadolol in 1984, where it found particular utility in managing portal hypertension complications in cirrhotic patients—an off-label use that subsequently gained global recognition [4] [6]. The World Health Organization added nadolol to its Model List of Essential Medicines in 1985, recognizing its importance as a core cardiovascular therapeutic [4].

The expiration of nadolol's patent protection initiated a new phase in its global availability. By 1991, the United States Food and Drug Administration had approved multiple generic versions, significantly increasing accessibility [9]. This trend continued globally, with India approving generic nadolol in 1995 and the European Union following in 1997. In 2020, Beximco Pharmaceuticals received FDA approval for its generic formulation, joining a market valued at approximately $71 million annually in the United States alone [9]. Despite newer cardiovascular agents entering the market, nadolol maintains clinical relevance, particularly in specialized applications such as long QT syndrome management, where its non-selective profile and prolonged duration of action offer therapeutic advantages over beta-1 selective agents [4] [6].

Table 3: Global Regulatory Milestones for Nadolol

YearRegulatory EventRegion/CountrySignificance
1970Patent FiledUnited StatesSquibb Institute protection of chemical entity
1979FDA Approval (Brand: Corgard)United StatesInitial approval for hypertension and angina
1981Health Canada ApprovalCanadaEntry into Canadian market
1984Japanese ApprovalJapanApproval including portal hypertension applications
1985WHO Essential Medicine ListingGlobalRecognition as core cardiovascular therapeutic
1991First Generic ApprovalsUnited StatesMarket expansion with generic formulations
2018Beximco Generic ApprovalUnited StatesFifth ANDA approval for US market entry
2020Pediatric Formulation DevelopmentGlobalPBPK modeling for pediatric applications

Properties

CAS Number

1403-22-1

Product Name

Nadolol

IUPAC Name

(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1

InChI Key

VWPOSFSPZNDTMJ-UCWKZMIHSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Solubility

8330 mg/L (at 25 °C)
0.03 M
Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane.
Practically insoluble in lipids.
It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide.
2.25e+00 g/L
>46.4 [ug/mL]

Synonyms

Corgard
Nadolol
Solgol
SQ 11725
SQ-11725
SQ11725

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.